molecular formula C7H5Cl2NO B3032390 4,6-Dichloro-2-methylnicotinaldehyde CAS No. 1589540-62-4

4,6-Dichloro-2-methylnicotinaldehyde

Cat. No. B3032390
CAS RN: 1589540-62-4
M. Wt: 190.02
InChI Key: XONDNTUBFCVNAZ-UHFFFAOYSA-N
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Description

The compound 4,6-Dichloro-2-methylnicotinaldehyde is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the understanding of similar aldehydes. The papers focus on macrocyclic esters derived from isophthaloyl dichloride and methyl 6-aminonicotinate , a reagent for homologations of aldehydes and ketones , and the synthesis and structure of a dihydropyridine derivative .

Synthesis Analysis

The synthesis of related compounds involves the reaction of isophthaloyl dichloride with methyl 6-aminonicotinate, leading to the formation of macrocyclic esters . Another synthesis method mentioned is the addition of titanium tetrachloride to methyl isocyanide, which is used for homologations of aldehydes and ketones . These methods provide insights into potential synthetic routes that could be applied to 4,6-Dichloro-2-methylnicotinaldehyde.

Molecular Structure Analysis

The molecular structure of a related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, has been characterized by crystallography and molecular modeling . The crystallographic data provide detailed information on the arrangement of atoms and the geometry of the molecule, which could be similar to the structure of 4,6-Dichloro-2-methylnicotinaldehyde.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 4,6-Dichloro-2-methylnicotinaldehyde. However, the synthesis of macrocyclic esters and the homologation of aldehydes and ketones suggest that the compound may undergo similar reactions, such as nucleophilic addition or condensation with amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-2-methylnicotinaldehyde are not described in the provided papers. However, the properties of structurally related compounds, such as solubility, melting points, and reactivity, can be inferred from the macrocyclic esters and the dihydropyridine derivative . These properties are crucial for understanding the behavior of the compound in various environments and for its potential applications.

Scientific Research Applications

Synthesis and Process Research

4,6-Dichloro-2-methylpyrimidine is a significant intermediate in synthesizing the anticancer drug dasatinib. The compound was synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride. The synthesis process was optimized to achieve a yield of 59.65% over two steps (Guo Lei-ming, 2012).

Insecticidal Activity and Crystal Structure

The compound titled (E)-1-[(2-Chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide, synthesized from 2-chloro-5-methylnicotinaldehyde, exhibited potential insecticidal activity. Its crystal structure featured a three-dimensional network formed through intermolecular hydrogen bonds (Z. Wang et al., 2010).

Antimicrobial Activity

2-Chloro-5-methylpyridine-3-olefin derivatives, synthesized from 2-chloro-5-methylnicotinaldehyde, underwent photochemical E (trans)→Z (cis) isomerization. The isomers exhibited significant antimicrobial activity, with antifungal activity comparable to standards used in the study (B. Gangadasu et al., 2009).

Chromenes and Quinolines Synthesis

Methyl 4-chloro-2-butynoate was used in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes to produce various substituted chromenes and quinolines. The chlorine atom in the alkynoate moiety played a crucial role in this synthesis, allowing efficient isomerization and acting as a reactive site in further one-pot derivatization (D. Bello et al., 2010).

Optical Properties and Synthesis of Pyrimidines

A series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were prepared through a double cross-coupling reaction, followed by aldol condensation. These compounds exhibited strong emission solvatochromism when substituted with electron-donating groups, suggesting the formation of an intramolecular charge-separated emitting state. They also demonstrated potential as colorimetric and luminescent pH sensors (C. Hadad et al., 2011).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

4,6-dichloro-2-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-5(3-11)6(8)2-7(9)10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDNTUBFCVNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290319
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methylnicotinaldehyde

CAS RN

1589540-62-4
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1589540-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dry flask was charged with DCM (59.9 mL) and oxalyl chloride (3.15 mL, 35.9 mmol) and cooled to −78° C. Dimethyl sulfoxide (3.40 mL, 47.9 mmol) was added and the reaction was stirred for 30 min. A solution of (4,6-dichloro-2-methylpyridin-3-yl)methanol (4.60 g, 23.95 mmol) in DCM (2 mL) was then added. The reaction was stirred for 30 min then triethylamine (6.74 mL, 71.9 mmol) was added and the reaction mixture was stirred at −78° C. for 30 min. The reaction was warmed to 0° C. and stirred for 1 h. The reaction was then quenched with sodium bicarbonate, diluted with water, and the aqueous layer extracted with EtOAc. The organic phase was washed with sat. sodium bicarbonate, dried over MgSO4, filtered, and concentrated in vacuo to afford 4,6-dichloro-2-methylnicotinaldehyde, which was carried onto the next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ 10.60 (s, 1H), 7.37 (s, 1H), 2.80 (s, 3H).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
6.74 mL
Type
reactant
Reaction Step Three
Quantity
3.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
59.9 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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